5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a tetrahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
The synthesis of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyclopropyl and methyl-substituted compounds.
Construction of the Tetrahydropyrrolo[3,4-c]pyrrole Core: This step involves the formation of the tetrahydropyrrolo[3,4-c]pyrrole core through a series of cyclization and condensation reactions.
Final Assembly:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Condensation: Condensation reactions can occur, leading to the formation of larger, more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid: This compound shares the cyclopropyl and pyrimidine components but lacks the tetrahydropyrrolo[3,4-c]pyrrole core.
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine: This compound has a similar pyrimidine ring but differs in the core structure and functional groups.
The uniqueness of this compound lies in its specific combination of structural elements, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12-9-17(22-18(21-12)13-7-8-13)23-10-15-16(11-23)20(26)24(19(15)25)14-5-3-2-4-6-14/h2-6,9,13,15-16H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTYTOSFCUJFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.